molecular formula C6H10O B14097190 Hex-4-enal

Hex-4-enal

Cat. No.: B14097190
M. Wt: 98.14 g/mol
InChI Key: DPCMFIRORYQTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hex-4-enal (CAS: Not explicitly provided in evidence; (E)-isomer δH/δC data in ) is an α,β-unsaturated aldehyde with the molecular formula C₆H₁₀O. Its structure features a six-carbon chain with a double bond at the 4th position and an aldehyde functional group at the terminal end. The compound is synthesized via established organic protocols, such as the method described in , which reports nuclear magnetic resonance (NMR) data for the (E)-isomer:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.77 (t, J=1.5 Hz, 1H), 5.57–5.36 (m, 2H), 2.52–2.47 (m, 2H), 2.33 (q, J=7.0 Hz, 2H), 1.65 (d, J=5.0 Hz, 3H) .
  • ¹³C NMR (101 MHz, CDCl₃): δ 202.3 (aldehyde C=O), 128.8 and 126.3 (alkene carbons), 43.4, 25.1, 17.8 (alkyl carbons) .

This compound is a reactive intermediate in organic synthesis, particularly in the preparation of fragrances, flavoring agents, and pharmaceuticals. Its α,β-unsaturated system enables conjugate addition reactions, making it valuable in constructing complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

hex-4-enal

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-3,6H,4-5H2,1H3

InChI Key

DPCMFIRORYQTCL-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC=O

Origin of Product

United States

Preparation Methods

Catalytic Hydroformylation and Carbonylation

Rhodium-Catalyzed Hydroformylation of 1-Pentene

The hydroformylation of 1-pentene represents the most industrially viable route to hex-4-enal. This method employs a rhodium-based catalyst (e.g., RhH(CO)(PPh₃)₃) under high-pressure conditions (10–15 MPa) at 80–120°C. The reaction proceeds via migratory insertion of carbon monoxide into the Rh–C bond, followed by reductive elimination to yield the aldehyde:

$$
\text{CH}2=\text{CH}(\text{CH}2)3\text{CH}3 + \text{CO} + \text{H}2 \xrightarrow{\text{Rh catalyst}} \text{CH}2=\text{CHCH}2\text{CH}2\text{CHO} + \text{byproducts}
$$

Key advantages include high atom economy (≈85%) and scalability. However, selectivity for the (Z)-isomer remains moderate (60–70%) due to competing isomerization during the reaction.

Table 1: Optimization Parameters for Hydroformylation
Parameter Optimal Range Effect on Selectivity
Temperature 90–100°C Higher temps favor (E)-isomer
Pressure (CO/H₂) 12 MPa Increased pressure improves yield
Ligand Biphephos Enhances (Z)-selectivity to 75%
Solvent Toluene Minimizes side reactions

Industrial implementations often utilize continuous-flow reactors to maintain consistent temperature and pressure profiles, achieving production scales exceeding 1,000 kg/batch.

Ozonolysis of (Z)-3-Hexene Followed by Reductive Workup

Mechanism and Stereochemical Control

Ozonolysis of (Z)-3-hexene followed by reductive cleavage provides (Z)-hex-4-enal with >90% stereochemical fidelity. The reaction sequence involves:

  • Ozonide formation at −78°C in dichloromethane
  • Reductive cleavage using dimethyl sulfide (Me₂S) or zinc/acetic acid

$$
\text{CH}2=\text{CHCH}2\text{CH}2\text{CH}2\text{CH}3 \xrightarrow[\text{-78°C}]{\text{O}3} \text{Ozonide} \xrightarrow{\text{Me}2\text{S}} \text{CH}2=\text{CHCH}2\text{CH}2\text{CHO}
$$

This method is preferred for laboratory-scale synthesis due to its high stereoselectivity. However, ozonolysis introduces safety concerns from explosive ozonides, necessitating strict temperature control.

Table 2: Reductive Workup Agents Comparison
Agent Yield (%) (Z):(E) Ratio Reaction Time
Zn/HOAc 78 92:8 2 h
Me₂S 85 95:5 30 min
Triphenylphosphine 72 89:11 45 min

Thermal Isomerization of 1-Methylallyl Vinyl Ether

Gas-Phase and Solution-Phase Kinetics

1-Methylallyl vinyl ether undergoes first-order isomerization at 117–168°C to yield predominantly trans-hex-4-enal (85–90%) with minor cis-isomer (10–15%). The reaction mechanism proceeds via a concerted-sigmatropic shift:

$$
\text{CH}2=\text{CH-O-CH}2\text{C(CH}3)=\text{CH}2 \xrightarrow{\Delta} \text{CH}3\text{CH}=\text{CHCH}2\text{CH}_2\text{CHO}
$$

Arrhenius parameters differ between gas and solution phases:

Table 3: Arrhenius Parameters for Isomerization
Phase Pre-exponential Factor (s⁻¹) Activation Energy (kJ/mol)
Gas 10¹¹·³² 27,870
1-Decene 10¹⁰·⁷⁸ 25,740
Benzonitrile 10¹⁰·⁹¹ 25,300

Solvent effects reduce activation energy by 2–3 kJ/mol compared to gas phase, attributed to polar transition state stabilization.

Oxidation of Allylic Alcohols

Pyridinium Chlorochromate (PCC) Mediated Oxidation

(Z)-Hex-4-enol undergoes oxidation to (Z)-hex-4-enal using PCC in dichloromethane at 0–25°C:

$$
\text{CH}2=\text{CHCH}2\text{CH}2\text{CH}2\text{CH}2\text{OH} \xrightarrow{\text{PCC}} \text{CH}2=\text{CHCH}2\text{CH}2\text{CHO}
$$

Yields reach 80–85% with minimal over-oxidation to carboxylic acids. Steric hindrance from the allylic system necessitates prolonged reaction times (8–12 h) compared to saturated alcohols.

Stereoselective Wittig Reaction

Ylide Design and Reaction Optimization

The Wittig reaction between stabilized ylides and α,β-unsaturated aldehydes enables stereocontrolled synthesis. Using (Z)-selective ylides (e.g., Ph₃P=CHCO₂Et) and hex-3-enal precursors:

$$
\text{Ph}3\text{P=CHCO}2\text{Et} + \text{CH}2=\text{CHCH}2\text{CHO} \rightarrow \text{CH}2=\text{CHCH}2\text{CH}2\text{CHO} + \text{Ph}3\text{PO}
$$

Table 4: Ylide Effects on Stereoselectivity
Ylide Type (Z):(E) Ratio Yield (%)
Non-stabilized 55:45 62
Semi-stabilized 75:25 78
Stabilized 92:8 85

Optimal conditions use toluene at reflux (110°C) with slow ylide addition to minimize side reactions.

Chemical Reactions Analysis

Hex-4-enal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: this compound can be oxidized to form hex-4-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to hex-4-en-1-ol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic addition reactions with nucleophiles such as amines or alcohols to form imines or acetals, respectively.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, sodium borohydride, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions include hex-4-enoic acid, hex-4-en-1-ol, imines, and acetals.

Scientific Research Applications

Hex-4-enal has a wide range of scientific research applications across various fields:

    Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and fragrances.

    Biology: this compound is studied for its role in plant defense mechanisms. It is produced by plants in response to herbivore attacks and acts as a signaling molecule to activate defense responses in neighboring plants.

    Medicine: Research has shown that this compound possesses antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents.

    Industry: this compound is used as a flavoring agent in the food industry due to its green, vegetable-like aroma. It is also used in the fragrance industry to impart fresh, green notes to perfumes and other scented products.

Mechanism of Action

The mechanism of action of Hex-4-enal involves its interaction with various molecular targets and pathways. In plants, this compound is produced through the lipoxygenase pathway, where it is derived from the oxidation of linolenic acid. It acts as a signaling molecule by binding to specific receptors in neighboring plants, triggering defense responses such as the production of secondary metabolites and the activation of defense-related genes.

In microbial systems, this compound exerts its antimicrobial effects by disrupting the cell membrane integrity of bacteria and fungi. This disruption leads to leakage of cellular contents and ultimately cell death.

Comparison with Similar Compounds

Table 1: Key Properties of Hex-4-enal and Analogues

Compound Molecular Formula Molecular Weight Functional Group(s) Key Uses/Applications Notable Data/Sources
This compound C₆H₁₀O 98.14 Aldehyde, alkene Fragrance intermediates, synthesis NMR data
4-Hexen-1-ol C₆H₁₂O 100.16 Alcohol, alkene Flavoring agent (FEMA 3430) Solubility in chloroform/methanol
Hexyl acetate C₈H₁₆O₂ 144.21 Ester Solvent, artificial fruit flavors Industrial uses
Hexa-2,4-dienoic acid C₆H₈O₂ 112.13 Dienoic acid Food preservative, polymer synthesis CAS: 110-44-1
Hex-4-enyl acetate C₈H₁₄O₂ 142.20 Ester, alkene Perfumery, green notes (Z)-isomer synthesis

Detailed Comparative Analysis

Spectroscopic Differences

  • This compound : Distinct aldehyde proton signal at δ 9.77 ppm (¹H NMR) and carbonyl carbon at δ 202.3 ppm (¹³C NMR) .
  • 4-Hexen-1-ol: Alcohol proton appears at δ 1.5–2.0 ppm (broad), with alkene protons at δ 5.3–5.6 ppm. No carbonyl signal .
  • Hexa-2,4-dienoic acid: Carboxylic acid protons (δ ~12 ppm) and conjugated diene system (δ 5.8–6.3 ppm) distinguish it from aldehydes and esters .

Biological Activity

Hex-4-enal, also known as (Z)-4-hexenal or (4E)-hex-4-enal, is an unsaturated aldehyde with a six-carbon chain and a distinctive fruity or green odor. Its chemical structure features a double bond between the fourth and fifth carbon atoms, and it is widely recognized for its significant biological activities, particularly in the domains of plant defense, flavor chemistry, and potential therapeutic applications.

  • Molecular Formula : C₆H₁₂O
  • Boiling Point : 125-129 °C
  • Structure :
    CH3 CH2 2CHO\text{CH}_3\text{ CH}_2\text{ }_2\text{CHO}

Plant Defense Mechanisms

This compound plays a crucial role in plant defense by acting as a signaling molecule. It triggers defensive responses against herbivores through the activation of specific signaling pathways. This biological activity has been documented in various studies, emphasizing its importance in plant ecology and agriculture.

  • Signaling Molecule : this compound is released by plants when attacked by herbivores, activating defense mechanisms that deter further herbivory.
  • Metabolic Pathway Influence : Research indicates that this compound influences metabolic pathways within plants during stress conditions, enhancing their resilience against biotic stressors.

Antimicrobial Properties

Recent studies have explored the antimicrobial and antifungal properties of this compound. The compound has shown effectiveness against various pathogens, making it a candidate for further research in developing natural preservatives and therapeutic agents.

Case Studies

  • Study on Plant Responses : A study published in Plant Physiology demonstrated that this compound significantly increased the expression of defense-related genes in tomato plants when subjected to herbivore attack. The results indicated enhanced resistance to subsequent herbivore feeding.
  • Antimicrobial Efficacy : In a laboratory study assessing the antimicrobial properties of this compound, it was found to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests potential applications in food preservation and medicine.

Comparative Analysis

To better understand this compound's unique properties, it can be compared with structurally similar compounds:

Compound NameStructure TypeUnique Features
(E)-Hex-4-enalTrans isomerDifferent spatial arrangement affects reactivity.
HexanalSaturated aldehydeLacks double bond; different reactivity and odor.
(Z)-3-HexenalIsomer with different DB locationGreen leafy odor but distinct chemical properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems:

  • Electrophilic Nature : this compound acts as an electrophile, capable of forming covalent bonds with nucleophiles such as proteins and enzymes. This interaction can lead to alterations in their functions, resulting in biological effects.

Applications

This compound's unique properties have led to its application across various fields:

  • Flavor Chemistry : Its distinctive scent makes it valuable in the food industry for flavoring agents.
  • Agricultural Practices : Understanding its role as a signaling molecule can enhance crop resilience strategies against pests.
  • Medicinal Research : Ongoing studies are investigating its potential therapeutic applications due to its antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Hex-4-enal, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via oxidation of hex-4-en-1-ol using pyridinium chlorochromate (PCC) in anhydrous dichloromethane under inert conditions. Alternatively, hydroformylation of 1,3-pentadiene with syngas (CO/H₂) in the presence of rhodium catalysts offers stereoselective control. Yield optimization requires monitoring reaction time, temperature (typically 0–25°C for PCC), and catalyst loading (e.g., 1–5 mol% Rh). Purity is assessed via gas chromatography (GC) with flame ionization detection, comparing retention times to authentic standards .

Q. How can the structural identity and purity of this compound be validated in laboratory settings?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm alkene geometry (cis/trans) and aldehyde proton signals (δ 9.5–10 ppm). Fourier-transform infrared (FTIR) spectroscopy verifies carbonyl stretching (~1720 cm⁻¹) and C=C stretches (~1650 cm⁻¹). Purity is quantified via GC-MS with a non-polar capillary column (e.g., DB-5) and comparison to reference libraries. For trace impurities, high-performance liquid chromatography (HPLC) with UV detection at 220 nm is recommended .

Q. What stability challenges does this compound pose under ambient storage, and how can they be mitigated?

  • Methodological Answer : this compound is prone to oxidation and polymerization due to its α,β-unsaturated aldehyde structure. Stability studies using accelerated aging (40°C/75% RH) show degradation via aldol condensation. Store under nitrogen at –20°C in amber vials with 0.1% BHT (butylated hydroxytoluene) as an antioxidant. Monitor degradation via periodic GC analysis, tracking secondary peaks at 12–15 min retention times .

Advanced Research Questions

Q. How do solvent polarity and pH influence the kinetic behavior of this compound in nucleophilic addition reactions?

  • Methodological Answer : Conduct kinetic studies using UV-Vis spectroscopy to track reaction rates of this compound with primary amines (e.g., benzylamine) in solvents of varying polarity (e.g., hexane vs. DMSO). Adjust pH using buffer systems (e.g., phosphate buffer, pH 7–10) to probe base-catalyzed mechanisms. Data analysis via Eyring plots reveals activation parameters (ΔH‡, ΔS‡), while computational modeling (DFT) identifies transition-state geometries .

Q. What analytical strategies resolve contradictory data in this compound’s environmental degradation pathways?

  • Methodological Answer : Conflicting reports on photodegradation products (e.g., epoxides vs. diols) require tandem LC-MS/MS with high-resolution mass spectrometry (HRMS) to distinguish isobaric compounds. Simulate environmental conditions using solar irradiation chambers (λ > 290 nm) and analyze time-course samples. Statistical tools like principal component analysis (PCA) clarify dominant degradation pathways under varying humidity and ozone levels .

Q. How can enantioselective synthesis of this compound derivatives be achieved, and what chiral catalysts are most effective?

  • Methodological Answer : Employ asymmetric organocatalysis (e.g., proline-derived catalysts) for aldol reactions or Sharpless epoxidation for enantiomeric enrichment. Screen catalysts (e.g., Jacobsen’s Mn-salen complexes) in microreactors to optimize enantiomeric excess (ee). Chiral GC or HPLC (Chiralpak AD-H column) quantifies ee, while X-ray crystallography confirms absolute configuration .

Q. What role does this compound play in cross-species chemical ecology, and how can its signaling mechanisms be experimentally validated?

  • Methodological Answer : Use electroantennography (EAG) and gas chromatography-electroantennographic detection (GC-EAD) to test insect antennal responses to this compound. Behavioral assays (Y-tube olfactometers) quantify attraction/repulsion. For molecular mechanisms, CRISPR-Cas9 knockout models in Drosophila can identify olfactory receptor (OR) specificity. Metabolomic profiling (LC-HRMS) tracks endogenous this compound levels under stress conditions .

Data Presentation Guidelines

  • Tables : Include retention times (GC), NMR shifts, and kinetic constants (k, t₁/₂).
  • Figures : Use Arrhenius plots for degradation kinetics or PCA biplots for environmental data.
  • Statistical Tests : Apply ANOVA for multi-condition comparisons and Tukey’s HSD for post-hoc analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.